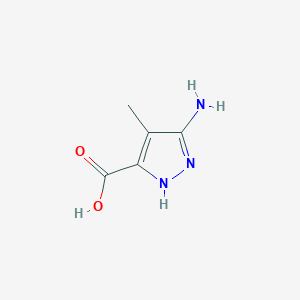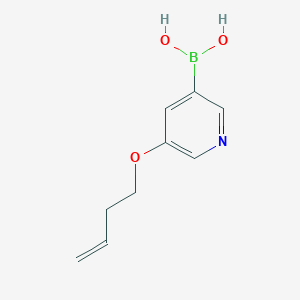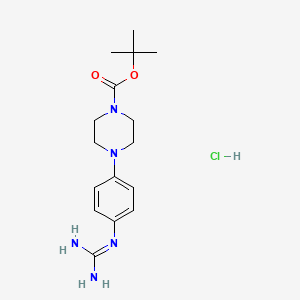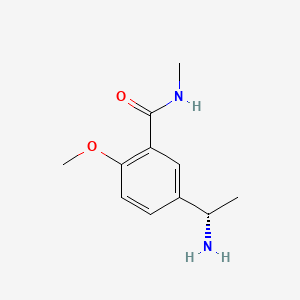![molecular formula C8H5BF3KS B15302147 Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
Potassium benzo[b]thiophen-7-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-benzothiophen-7-yl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the benzothiophene moiety adds unique properties to this compound, making it valuable in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzothiophen-7-yl)trifluoroboranuide typically involves the reaction of 1-benzothiophene with a trifluoroborane reagent in the presence of a potassium base. The reaction conditions often include:
Solvent: Common solvents used are tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reagents: Trifluoroborane etherate and potassium tert-butoxide are commonly used reagents.
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborates, including potassium (1-benzothiophen-7-yl)trifluoroboranuide, involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-benzothiophen-7-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like organolithium or Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
Potassium (1-benzothiophen-7-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium (1-benzothiophen-7-yl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in cross-coupling reactions, where it forms bonds with electrophilic partners. The benzothiophene moiety can interact with biological targets, potentially modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide
- Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide
- Potassium (4-tert-butylphenyl)trifluoroboranuide
Uniqueness
Potassium (1-benzothiophen-7-yl)trifluoroboranuide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C8H5BF3KS |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
potassium;1-benzothiophen-7-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-5H;/q-1;+1 |
Clave InChI |
FRASZWALHTUAMV-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C2C(=CC=C1)C=CS2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


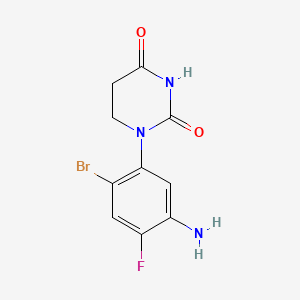
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)

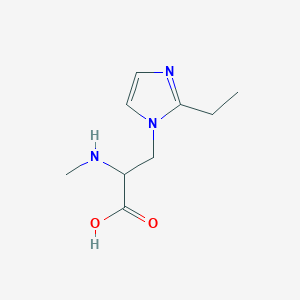


![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)
![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
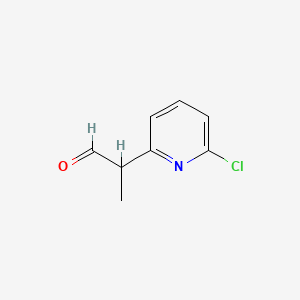
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
